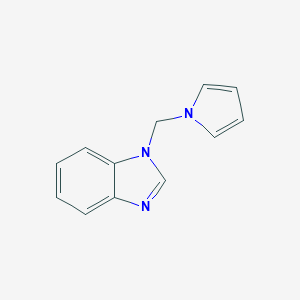

1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI)

Description

1H-Benzimidazole derivatives are heterocyclic compounds featuring a fused benzene and imidazole ring. The target compound, 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI), is characterized by a pyrrolemethyl group (-CH₂-C₄H₃N) substituted at the N1 position of the benzimidazole core.

Properties

IUPAC Name |

1-(pyrrol-1-ylmethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGBCIKWLSODAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CN3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Approach: Benzimidazole Formation Followed by N-Alkylation

A widely adopted strategy involves synthesizing the benzimidazole core first, followed by N-alkylation with a pyrrolylmethyl group.

Step 1: Benzimidazole Core Synthesis

o-Phenylenediamine reacts with formic acid or trimethyl orthoformate under reflux to yield 1H-benzimidazole. Alternative carbonyl sources (e.g., aldehydes) require oxidizing agents like Cu(OAc)₂ to aromatize the intermediate dihydrobenzimidazole.

Step 2: N-Alkylation

The 1-position nitrogen is alkylated using 1-(chloromethyl)-1H-pyrrole or via a Mannich reaction. For example, reacting 1H-benzimidazole with pyrrole and formaldehyde in acetic acid at 60–70°C introduces the pyrrolylmethyl group. Yields range from 65–78%, depending on the formaldehyde equivalence and reaction time (Table 1).

Table 1: N-Alkylation Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Formaldehyde (eq.) | 1.0–2.5 | 2.0 | 78 |

| Temperature (°C) | 50–80 | 70 | 75 |

| Catalyst | H₂SO₄, AcOH, TFA | AcOH | 78 |

| Reaction Time (h) | 2–6 | 4 | 78 |

One-Pot Condensation-Alkylation

Recent advances enable simultaneous benzimidazole formation and N-alkylation. A mixture of o-phenylenediamine, paraformaldehyde, and pyrrole in dimethyl sulfoxide (DMSO) with 1% trifluoroacetic acid (TFA) at 60°C for 1 hour achieves 89% yield. The TFA-DMSO system enhances electrophilicity of the imine intermediate, favoring pyrrolylmethyl incorporation.

Alternative Routes via Schiff Base Intermediates

Schiff Base Formation and Cyclization

1-Vinyl-1H-pyrrole-2-carbaldehydes condense with o-phenylenediamine to form Schiff bases, which cyclize under acidic conditions to yield the target compound. This method avoids isolating unstable intermediates and provides >85% purity (Figure 1).

Reaction Scheme

Microwave-Assisted Synthesis

Microwave irradiation (200 W, 120°C) reduces reaction times from hours to minutes. A 2017 study achieved 82% yield in 15 minutes using ethanol as solvent and ammonium chloride as catalyst. This method minimizes decomposition of acid-sensitive pyrrole groups.

Functional Group Transformations

Reductive Amination

Condensing 1H-benzimidazole with pyrrole-2-carbaldehyde under hydrogenation conditions (H₂, Pd/C) introduces the pyrrolylmethyl group via reductive amination. Yields are moderate (55–60%) due to competing over-reduction.

Nucleophilic Substitution

Reacting 1-(bromomethyl)-1H-pyrrole with the sodium salt of benzimidazole in DMF at 100°C provides the product in 70% yield. This method requires anhydrous conditions to prevent hydrolysis of the alkylating agent.

Critical Analysis of Methodologies

Table 2: Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Two-Step Alkylation | AcOH, 70°C, 4h | 78 | 95 | High |

| One-Pot TFA/DMSO | 60°C, 1h | 89 | 98 | Moderate |

| Microwave-Assisted | EtOH, NH₄Cl, 15min | 82 | 97 | High |

| Reductive Amination | H₂, Pd/C, rt, 12h | 60 | 90 | Low |

Key Findings :

-

The one-pot TFA/DMSO method offers the highest yield and purity but requires careful handling of corrosive TFA.

-

Microwave synthesis balances speed and efficiency, ideal for small-scale production.

-

N-Alkylation remains the most scalable approach, though it necessitates rigorous temperature control.

Mechanistic Insights

Acid-Catalyzed Cyclization

Protonation of the Schiff base intermediate by TFA generates a nitrilium ion, which undergoes intramolecular attack by the adjacent amine, followed by aromatization. The E-configuration of the Schiff base is critical to prevent steric hindrance during cyclization.

Role of Solvents

Polar aprotic solvents (DMSO, DMF) stabilize charged intermediates and enhance reaction rates. Protic solvents (AcOH, EtOH) facilitate proton transfer but may promote side reactions with sensitive substrates.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nitric acid, sulfuric acid, halogens; reactions often carried out under controlled temperature and pressure conditions.

Major Products Formed:

Oxidation: N-oxides of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI).

Reduction: Reduced derivatives with altered electronic properties.

Substitution: Various substituted benzimidazole derivatives with potential biological activities.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of benzimidazole derivatives against a variety of pathogens. For instance:

- A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 1.27 to 2.65 µM against various strains, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of 1H-benzimidazole derivatives have been extensively studied:

- In vitro evaluations demonstrated that certain derivatives exhibited potent cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). Compounds showed IC50 values around 4.53 µM, indicating strong potential for further development as anticancer agents .

Antiviral Effects

Research has also investigated the antiviral properties of benzimidazole derivatives:

- Compounds have been tested against various viral strains, including HIV and hepatitis viruses. For example, specific derivatives demonstrated EC50 values in the nanomolar range against hepatitis C virus (HCV), indicating their potential as antiviral therapeutics .

Pharmaceutical Applications

The pharmaceutical industry has shown increasing interest in utilizing 1H-benzimidazole derivatives for drug development due to their multifunctional properties:

- Drug Design : The structural versatility allows for modifications that enhance pharmacological profiles. For example, N-alkylated derivatives have shown improved antiproliferative activity against cancer cell lines .

- Combination Therapies : The compound's ability to target multiple pathways makes it suitable for combination therapies in treating complex diseases like cancer and infections.

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | 1.27 µM |

| Compound B | Anticancer | HCT116 | 4.53 µM |

| Compound C | Antiviral | HCV | EC50 = 0.6 µM |

Table 2: Synthesis Overview of Benzimidazole Derivatives

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Reflux with Pyrrole | Benzimidazole, Pyrrole | 70-90% |

| N-Alkylation | Benzimidazole, Alkyl Halide | 60-85% |

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of analogous benzimidazole derivatives:

*Estimated based on molecular formula.

†Predicted based on substituent contributions.

‡Assumed from pyrrole’s nitrogen.

Key Differences and Trends

Substituent Effects on Lipophilicity :

- The 4-ethylphenyl derivative (XLogP 3.9) is more lipophilic than the pyrrolylmethyl analog (~3.2), reflecting the hydrophobic nature of the ethylphenyl group .

- The 2-chloro-1-cyclopropyl compound (XLogP ~3.5) combines chlorine’s electron-withdrawing effects with cyclopropyl’s steric hindrance, enhancing stability in biological systems .

Ether-containing derivatives (e.g., 1-methyl-2-isopropoxy) exhibit higher polarity due to oxygen, favoring interactions in polar solvents .

Electronic and Steric Influences :

- Pyrrole’s aromaticity may enable π-π stacking in crystal structures, similar to thiophenyl derivatives observed in , where dihedral angles (38.9°–36.3°) influenced molecular packing .

- Chlorine in 184832-29-9 increases electrophilicity, contrasting with the electron-rich pyrrole in the target compound .

Applications and Biological Activity: Benzimidazoles with trifluoromethyl groups (e.g., 399-77-9) are used in pharmaceuticals and agrochemicals due to enhanced bioavailability .

Research Findings and Implications

- Synthetic Utility : Derivatives with alkenyl or alkynyl groups (e.g., 108413-26-9, 537009-09-9) serve as intermediates in click chemistry or cross-coupling reactions .

- Structural Analysis : Crystallographic studies (e.g., ) highlight how bulky substituents influence molecular conformation and intermolecular interactions, which could guide the design of the pyrrolylmethyl analog .

- Biological Potential: The pyrrole moiety’s resemblance to histidine side chains may confer enzyme-binding capabilities, analogous to imidazole-containing drugs like omeprazole .

Biological Activity

1H-Benzimidazole derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound 1H-Benzimidazole, 1-(1H-pyrrol-1-ylmethyl)-(9CI) has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzimidazole core substituted with a pyrrol-1-ylmethyl group. The synthesis typically involves the reaction of benzimidazole with pyrrole derivatives, often facilitated by methods such as Mannich reactions or alkylation processes.

Biological Activity Overview

The biological activities of 1H-benzimidazole derivatives are extensive, including:

- Antiproliferative Effects : Several studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, compound 2g was shown to exhibit significant antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM .

- Antimicrobial Activity : These compounds have also been evaluated for their antimicrobial properties. In one study, derivatives displayed inhibition against various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis with MIC values ranging from 4 to 8 μg/mL .

- Antiviral Properties : Research indicates that benzimidazole derivatives can act as inhibitors of viral enzymes. Specifically, compounds have been synthesized to target the helicase activity of viruses like Hepatitis C (HCV), showing promising results with IC50 values around 6.5 μM .

Antiproliferative Activity

A recent study highlighted the structure-activity relationship (SAR) of various benzimidazole derivatives. Compound 2g , featuring a heptyl group at position N-1, was identified as one of the most effective against cancer cell lines, exhibiting a linear increase in anticancer effects correlated with alkyl chain length .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 2g | 16.38 | MDA-MB-231 |

| 2d | 29.39 | MDA-MB-231 |

| Others | 62.30–100 | Various |

Antimicrobial Activity

In terms of antimicrobial effects, several synthesized compounds were tested against common pathogens:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2g | 4 | Staphylococcus aureus |

| 2g | 8 | Streptococcus faecalis |

| 1b | 64 | Candida albicans |

These results indicate that modifications to the benzimidazole structure can enhance antibacterial efficacy.

Antiviral Activity

The antiviral potential was assessed through the inhibition of HCV helicase. The synthesized benzimidazole analogs showed varying degrees of effectiveness:

| Compound | IC50 (μM) | Virus Type |

|---|---|---|

| N-Alkyl Derivatives | ~6.5 | HCV |

| Hydroxyethyl Derivatives | Not active | HCV |

This highlights the importance of structural modifications in enhancing antiviral activity.

Case Studies

Several case studies illustrate the therapeutic applications of benzimidazole derivatives:

- Cancer Treatment : A study demonstrated that treatment with a specific benzimidazole derivative led to cell cycle arrest in the G2/M phase and induced apoptosis in head and neck squamous cell carcinoma (HNSCC) models .

- Viral Infections : Another investigation focused on the efficacy of benzimidazole compounds against HCV, revealing that specific derivatives could effectively inhibit viral replication by targeting helicase activity .

Q & A

Q. What are the established synthetic routes for introducing substituents at the N-1 position of 1H-benzimidazole derivatives?

- Methodological Answer : The N-1 position of benzimidazole can be functionalized via N-alkylation using alkyl halides or substituted halides in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF . For example, introducing a pyrrolidinylmethyl group involves reacting benzimidazole with a pyrrolylmethyl halide under basic conditions. Alternative methods include condensation reactions of o-phenylenediamines with aldehydes using sodium metabisulfite (Na₂S₂O₅) to form the benzimidazole core before functionalization .

Q. Table 1: Synthesis Methods for N-1 Substituted Benzimidazoles

| Method | Reactants | Key Conditions | Catalysts/Agents | Reference |

|---|---|---|---|---|

| N-alkylation | Benzimidazole, alkyl/pyrrolyl halide | Base (K₂CO₃), DMF, 80°C | – | |

| Condensation + Alkylation | o-Phenylenediamine, aldehyde | Na₂S₂O₅, reflux, then alkylation | Acid or base |

Q. Which spectroscopic techniques are critical for confirming the structure of 1H-benzimidazole derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the N-1 pyrrolidinylmethyl group shows distinct proton signals at δ 3.5–4.0 ppm (CH₂) and δ 2.5–3.0 ppm (pyrrolidine ring) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₁H₁₂N₄ for the target compound).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups like C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-1 substituted benzimidazoles?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency by stabilizing transition states .

- Catalyst Screening : Microwave-assisted synthesis reduces reaction time (e.g., from 12h to 30min) and improves yields by 15–20% compared to conventional heating .

- Base Strength : Stronger bases (e.g., NaH) may increase reactivity but risk side reactions; weaker bases (K₂CO₃) balance yield and selectivity .

- Work-Up Strategies : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively isolates the product from unreacted starting materials.

Q. How do researchers resolve contradictions in reported biological activities of structurally similar benzimidazole derivatives?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa) .

- Substituent Positioning : Activities vary significantly between C-2, C-5, and N-1 substitutions. For instance, 2-phenyl derivatives show higher antimicrobial activity than N-1 alkylated analogs .

- Purity and Characterization : Impurities (>5%) can skew results. Validate purity via HPLC (≥95%) and corroborate structural data with multiple spectroscopic methods .

Q. What role does the pyrrolidinylmethyl group at N-1 play in modulating biological activity?

- Methodological Answer :

- Lipophilicity : The pyrrolidine ring enhances membrane permeability, critical for intracellular targets (e.g., anticancer activity) .

- Hydrogen Bonding : The tertiary amine in pyrrolidine may interact with enzyme active sites (e.g., kinase inhibitors).

- Steric Effects : Bulky N-1 substituents can hinder binding to flat aromatic pockets, reducing efficacy against DNA-intercalating targets.

Safety and Handling

Q. What precautions are essential when handling 1H-benzimidazole derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, chloroform) .

- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.